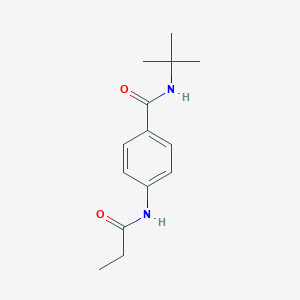

N-tert-butyl-4-(propanoylamino)benzamide

説明

N-tert-butyl-4-(propanoylamino)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide core and a propanoylamino substituent at the 4-position. This structure combines lipophilic (tert-butyl) and hydrogen-bonding (propanoylamino) groups, making it a candidate for studies in enzyme inhibition and medicinal chemistry. Benzamide analogs are widely investigated for their biological activities, particularly as inhibitors of histone acetyltransferases (HATs) and other enzymes involved in cellular signaling pathways .

特性

分子式 |

C14H20N2O2 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

N-tert-butyl-4-(propanoylamino)benzamide |

InChI |

InChI=1S/C14H20N2O2/c1-5-12(17)15-11-8-6-10(7-9-11)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |

InChIキー |

FVDVWDMNBQCCDU-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |

正規SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

For example, Compound 17 (14 carbons) showed 79% inhibition, while Compound 19 (16 carbons) had only 61% .

Substituent Position : 3-carboxyphenyl analogs (e.g., Compound 9) showed marginally higher activity than 4-carboxyphenyl derivatives (e.g., Compound 8), suggesting positional effects on enzyme binding .

Core Scaffold: The 2-aminobenzoic acid scaffold (as in anthranilic acid) exhibits lower activity (34%) compared to acylated benzamides, emphasizing the necessity of the 2-acylamino group for potency .

Role of Lipophilicity

The tert-butyl group in N-tert-butyl-4-(propanoylamino)benzamide enhances lipophilicity, which may improve membrane permeability compared to analogs like anthranilic acid. Studies on hyaluronidase inhibitors (e.g., N-benzyl-substituted benzamides) confirm that increased lipophilicity correlates with enhanced enzyme inhibition .

Substituent Effects on Enzyme Binding

- 3-Carboxy vs. For hyaluronidase, substitution at position 2 (vs. 3) is critical for activity, highlighting enzyme-specific steric requirements .

- Tert-Butyl Group: The bulky tert-butyl group may sterically hinder interactions with certain enzymes but could stabilize hydrophobic pockets in others. For example, tert-butyl-containing ethers (e.g., Methyl 4-tert-butylbenzoate) are used as lipophilic reagents in synthesis, suggesting similar applications for N-tert-butyl-4-(propanoylamino)benzamide .

Mechanistic Insights and Limitations

PCAF HAT Inhibition: The 2-acylamino group is essential for binding to the enzyme’s active site, likely through hydrogen bonding with catalytic residues. The lack of this group in anthranilic acid explains its low activity .

Hyaluronidase Inhibition: Lipophilicity-driven activity (as seen in tert-butyl derivatives) suggests non-polar interactions dominate binding to hyaluronidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。